molecular formula CH4N4O B1196799 Nitrosoguanidine CAS No. 674-81-7

Nitrosoguanidine

Cat. No.: B1196799
CAS No.: 674-81-7
M. Wt: 88.07 g/mol
InChI Key: WTLKTXIHIHFSGU-UHFFFAOYSA-N
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Description

Nitrosoguanidine, also known as N-methyl-N’-nitro-N-nitrosoguanidine, is a chemical compound widely recognized for its mutagenic properties. It is often used in scientific research as a tool to induce mutations in various organisms. The compound is characterized by its nitroso group attached to a guanidine structure, making it a potent alkylating agent.

Scientific Research Applications

Nitrosoguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of other chemical compounds.

    Biology: It serves as a mutagen to induce genetic mutations in microorganisms, plants, and animals, aiding in genetic studies and breeding programs.

    Medicine: Research involving this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where controlled mutagenesis is required.

Mechanism of Action

Nitrosoguanidine acts by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT . These changes do not cause a heavy distortion in the double helix of DNA and thus are hard to detect by the DNA mismatch repair system .

Safety and Hazards

Nitrosoguanidine is a self-reactive substance and poses a risk of explosion when heated . It is also classified as a probable human carcinogen .

Future Directions

Nitrosoguanidine has been used in various research studies, including those focused on the regulation of vitamin K2 production and the amelioration of chronic atrophic gastritis . Its potential for future applications in these and other areas continues to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoguanidine can be synthesized through the reaction of nitroguanidine with nitrous acid. The process typically involves the following steps:

  • Dissolving nitroguanidine in a suitable solvent such as water or ethanol.
  • Adding sodium nitrite to the solution.
  • Acidifying the mixture with hydrochloric acid to generate nitrous acid in situ.
  • Allowing the reaction to proceed at a controlled temperature, usually around 0-5°C, to prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Safety measures are crucial due to the compound’s explosive nature when dry.

Chemical Reactions Analysis

Types of Reactions: Nitrosoguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroguanidine.

    Reduction: Reduction of this compound can yield aminoguanidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products:

    Oxidation: Nitroguanidine.

    Reduction: Aminoguanidine.

    Substitution: Various substituted guanidines depending on the nucleophile used.

Comparison with Similar Compounds

    Nitroguanidine: Similar in structure but lacks the nitroso group.

    Methylnitronitrosoguanidine: A methylated derivative with similar mutagenic properties.

    N-propyl-N’-nitro-N-nitrosoguanidine: Another alkylating agent with a propyl group.

Uniqueness: this compound is unique due to its specific structure, which allows it to effectively alkylate DNA and induce mutations. Its balance of reactivity and stability makes it particularly useful in controlled mutagenesis experiments.

Properties

IUPAC Name

2-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKTXIHIHFSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217756
Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-81-7
Record name N-Nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670
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Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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